molecular formula C17H13BrFN3O3 B2781390 2-bromo-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-5-methoxybenzamide CAS No. 1208390-04-8

2-bromo-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-5-methoxybenzamide

Cat. No.: B2781390
CAS No.: 1208390-04-8
M. Wt: 406.211
InChI Key: VGOVZITWXUDJKH-UHFFFAOYSA-N
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Description

  • Structure : The compound consists of a benzene ring with a bromine atom, a fluorobenzyl group, an oxadiazole ring, and a methoxybenzamide moiety .

Synthesis Analysis

  • Amide Coupling : Formation of the amide bond between the oxadiazole and methoxybenzamide groups .

Molecular Structure Analysis

The molecular structure of 2-bromo-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-5-methoxybenzamide is crucial for understanding its properties and interactions. Refer to the SMILES notation: C₁=CC=C(C(=C₁)S(=O)(=O)NCC₂=CC=C(C=C₂)F)Br .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, such as nucleophilic substitutions, amidations, and cyclizations. Investigating its reactivity with other functional groups is essential for understanding its behavior .

Scientific Research Applications

Synthesis and Characterization

Several studies have been conducted on the synthesis and characterization of compounds containing bromo, fluoro, methoxy, and oxadiazole functional groups, which are crucial in developing new pharmaceuticals and materials with unique properties. For instance, compounds with these functionalities have been synthesized and characterized, revealing their potential for applications in photodynamic therapy due to their significant photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020)(Pişkin, Canpolat, & Öztürk, 2020). Another study focused on the synthesis and study of α-glucosidase inhibitory, antimicrobial, and antioxidant activities of some benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, highlighting their therapeutic potential (Menteşe, Ülker, & Kahveci, 2015)(Menteşe, Ülker, & Kahveci, 2015).

Antimicrobial and Antioxidant Activities

Compounds similar to the specified chemical have been explored for their antimicrobial and antioxidant activities. For example, new nitrogen-containing bromophenols isolated from marine red algae showed potent scavenging activity against radicals, suggesting their application as natural antioxidants in food and pharmaceutical fields (Li, Li, Gloer, & Wang, 2012)(Li, Li, Gloer, & Wang, 2012).

Antiproliferative and In Vitro Activities

The antiproliferative and in vitro activities of related compounds have been studied, indicating their potential in cancer therapy. A series of 2,5-disubstituted-1,3,4-oxadiazoles containing trifluoromethyl benzenesulfonamide moiety demonstrated significant antiproliferative effects against various human cancer cell lines, highlighting the therapeutic potential of such compounds (Prasanna Kumar, Mohana, Mallesha, & Veeresh, 2014)(Prasanna Kumar, Mohana, Mallesha, & Veeresh, 2014).

Properties

IUPAC Name

2-bromo-N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrFN3O3/c1-24-12-6-7-14(18)13(9-12)16(23)20-17-22-21-15(25-17)8-10-2-4-11(19)5-3-10/h2-7,9H,8H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOVZITWXUDJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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